

# Thermodynamic Properties and Enthalpy of Formation of Dimethylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of **dimethylamine**, with a particular focus on its enthalpy of formation. The information is compiled from critically evaluated data and established experimental methodologies, intended to serve as a reliable resource for scientific and industrial applications.

## **Thermodynamic Data Summary**

The following tables summarize the key thermodynamic properties of **dimethylamine** in its gaseous and liquid states. These values are essential for chemical process design, safety analysis, and computational modeling.

Table 1: Standard Enthalpy of Formation of **Dimethylamine** at 298.15 K



Phase	Formula	ΔfH° (kJ/mol)	Uncertainty (kJ/mol)	Method	Reference
Gas	(CH₃)₂NH	-17.43	± 0.41	Active Thermochemi cal Tables	[1]
Gas	(CH₃)₂NH	-19	± 2	Equilibrium Measurement	[2]
Gas	(CH₃)₂NH	-23.8	Calculated from liquid phase data	[2]	
Liquid	(CH₃)₂NH	-43.60	± 0.39	Active Thermochemi cal Tables	[3]
Liquid	(CH3)2NH	-45	± 2	Equilibrium Measurement	[2]
Liquid	(CH₃)₂NH	-49.8	Combustion Calorimetry	[2]	

Table 2: Standard Molar Entropy and Heat Capacity of Dimethylamine

Phase	Property	Value	Units	Temperatur e (K)	Reference
Liquid	Standard Molar Entropy (S°)	173.85	J/mol·K	Saturated liquid at boiling point	[2]
Liquid	Molar Heat Capacity (Cp)	136.77	J/mol·K	280.44	[2]

# **Experimental Determination of Enthalpy of Formation**



The standard enthalpy of formation ( $\Delta fH^{\circ}$ ) of **dimethylamine** is primarily determined experimentally using combustion calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a constant-volume container known as a "bomb." The heat released during the combustion is measured by the temperature rise of the surrounding medium, typically water.

# **Experimental Protocol: Constant-Volume Combustion Calorimetry**

The following protocol outlines the general procedure for determining the enthalpy of combustion of a volatile liquid organic nitrogen compound like **dimethylamine**.

### Apparatus:

- Isoperibol Bomb Calorimeter: A high-pressure stainless steel vessel (the "bomb") submerged in a stirred water bath. The entire assembly is housed in a constant-temperature jacket.
- High-Precision Thermometer: To measure the temperature change of the water bath with high resolution.
- Sample Holder: A crucible, often made of platinum or quartz, to hold the liquid sample.
- Ignition System: An electrical circuit to pass a current through a fuse wire, igniting the sample.
- Oxygen Supply: A cylinder of high-purity oxygen to pressurize the bomb.
- Analytical Balance: For accurate weighing of the sample and fuse wire.
- Pellet Press: For preparing solid samples (used for calibration).

#### Procedure:

- Calibration of the Calorimeter:
  - The effective heat capacity of the calorimeter system (C\_cal) is determined by combusting a known mass of a standard substance with a precisely known enthalpy of combustion,



typically benzoic acid.

- A pellet of benzoic acid is weighed and placed in the crucible.
- A known length of fuse wire (e.g., platinum or nickel-chromium) is connected to the electrodes, with the wire in contact with the sample.
- A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state and to dissolve the nitrogen oxides produced.
- The bomb is sealed, purged of air, and pressurized with pure oxygen to approximately 30 atm.
- The bomb is placed in the calorimeter, and the system is allowed to reach thermal equilibrium.
- The initial temperature is recorded over a period of time to establish a baseline.
- The sample is ignited, and the temperature of the water bath is recorded at regular intervals until it reaches a maximum and then begins to cool.
- The final temperature is determined by extrapolating the post-combustion temperature curve back to the time of ignition.
- The energy equivalent of the calorimeter is calculated from the heat released by the benzoic acid and the fuse wire, and the observed temperature change, after applying necessary corrections.

### Combustion of Dimethylamine:

- A known mass of liquid **dimethylamine** is sealed in a container suitable for volatile liquids (e.g., a gelatin capsule or a thin-walled glass ampoule) to prevent its evaporation before ignition.
- The sealed sample is placed in the crucible.
- The same procedure as for the calibration is followed: the bomb is assembled, pressurized with oxygen, and the combustion reaction is initiated.



- The temperature change resulting from the combustion of dimethylamine is measured.
- Analysis of Products:
  - After combustion, the gaseous products are released, and the bomb is opened.
  - The liquid contents are collected and analyzed to determine the amount of nitric acid (HNO₃) formed from the combustion of the nitrogen in the dimethylamine and any residual nitrogen from the air. This is typically done by titration with a standard base.
  - The amount of carbon dioxide (CO<sub>2</sub>) produced can also be measured to check for completeness of combustion.

## **Data Analysis and Corrections**

The raw temperature change data is used to calculate the total heat released during the bomb process ( $\Delta U_{IBP}$ ). However, to obtain the standard enthalpy of combustion ( $\Delta cH^{\circ}$ ), a series of corrections, known as Washburn corrections, must be applied. These corrections account for:

- The heat released by the ignition wire.
- The heat of formation of nitric acid from N<sub>2</sub>(g), O<sub>2</sub>(g), and H<sub>2</sub>O(l).
- The correction of the energy of reaction from the conditions within the bomb to standard state conditions (1 bar pressure for all reactants and products).

Once the standard internal energy of combustion ( $\Delta cU^{\circ}$ ) is determined, the standard enthalpy of combustion ( $\Delta cH^{\circ}$ ) can be calculated using the following relationship:

$$\Delta cH^{\circ} = \Delta cU^{\circ} + \Delta n \text{ gas * R * T}$$

where  $\Delta n$ \_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

Finally, the standard enthalpy of formation of **dimethylamine** ( $\Delta fH^{\circ}(DMA)$ ) is calculated using Hess's Law, based on the balanced chemical equation for its combustion and the known standard enthalpies of formation of the combustion products ( $CO_2(g)$ ,  $H_2O(l)$ , and  $N_2(g)$ ).



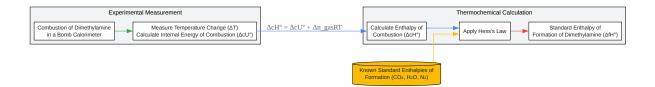
Balanced Combustion Reaction for Liquid **Dimethylamine**:

$$2 \; (CH_3)_2NH(I) \; + \; 15/2 \; O_2(g) \; \rightarrow \; 4 \; CO_2(g) \; + \; 7 \; H_2O(I) \; + \; N_2(g)$$

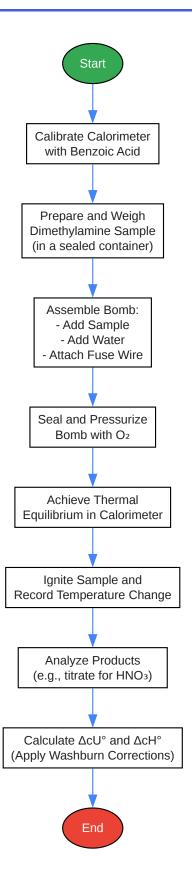
## **Visualizations**

The following diagrams illustrate the key relationships and workflows involved in the experimental determination of the enthalpy of formation of **dimethylamine**.









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## References

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